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An In-depth Technical Guide to the Crystal Structure of Iron Diantimonide (FeSb₂)

Introduction
Iron diantimonide (FeSb₂), a narrow-gap semiconductor, has garnered significant attention from

the scientific community due to its remarkable physical properties, most notably a colossal

Seebeck coefficient at cryogenic temperatures, making it a material of interest for

thermoelectric applications.[1] FeSb₂ crystallizes in the orthorhombic system and is

isostructural with the mineral marcasite (FeS₂).[2][3] Its structure is characterized by a three-

dimensional network of distorted FeSb₆ octahedra.[4][5] Understanding the precise crystal

structure is fundamental to elucidating the origin of its unusual electronic and thermal transport

properties. This guide provides a comprehensive overview of the crystallographic data,

experimental protocols for synthesis and characterization, and the structural arrangement of

FeSb₂.

Crystallographic Data
The crystal structure of FeSb₂ has been determined with high precision using single-crystal and

powder diffraction techniques. It belongs to the orthorhombic crystal system with the

centrosymmetric space group Pnnm (No. 58).[6][7] The unit cell contains two formula units.[2]

Lattice Parameters
The lattice parameters of FeSb₂ have been reported by various experimental and

computational studies. The values show slight variations depending on the measurement

technique and sample preparation method.
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a (Å) b (Å) c (Å) Volume (Å³) Method Reference

5.8328(5) 6.5376(5) 3.1973(3) 121.94
Single-

Crystal XRD
[3]

5.8296 6.5512 3.1980 122.25 HRXRD [1]

5.83 6.53 3.20 122.18 XRD [2]

5.82 6.52 3.19 121.50 XRD [4]

3.40 5.67 6.48 125.16
Calculation

(DFT)
[6]

Note: The calculated parameters from the Materials Project correspond to a different

conventional cell setting.[6]

Atomic Positions and Bond Lengths
The atoms in the FeSb₂ unit cell occupy specific Wyckoff positions within the Pnnm space

group. The iron atoms are located at the center of distorted octahedra formed by six antimony

atoms.[2]

Atom
Wyckoff

Position
x y z Reference

Fe 2a 0 0 0 [3][6]

Sb 4g 0.18885(2) 0.3651(4) 0 [3]

The Fe atom is coordinated to six Sb atoms, forming FeSb₆ octahedra. These octahedra are

distorted, leading to slightly different Fe-Sb bond lengths. One computational study reports four

shorter bonds of 2.57 Å and two longer bonds of 2.58 Å.[6]

Crystal Structure Description
The FeSb₂ structure is a three-dimensional framework built from interconnected FeSb₆

octahedra.[8] Each iron atom is octahedrally coordinated by six antimony atoms, and each

antimony atom is coordinated by three iron atoms in a distorted tetrahedral geometry.[6]
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The connectivity of these octahedra defines the overall structure:

Edge-Sharing: The FeSb₆ octahedra share edges along the orthorhombic c-axis, forming

linear chains.[1][2]

Corner-Sharing: These chains are then linked to adjacent chains in the ab-plane through

corner-sharing of the octahedra.[1][6]

This specific arrangement of linked polyhedra is characteristic of the marcasite structure type.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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